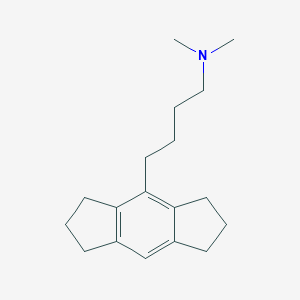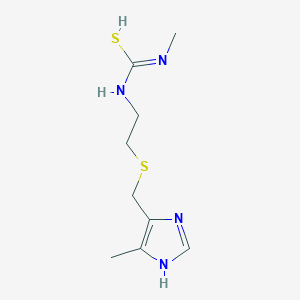![molecular formula C22H26N2S B374733 1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a dihydrobenzobbenzothiepin core, and a methylpiperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the Dihydrobenzobbenzothiepin Core : This can be achieved through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative, under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : This step often involves a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagents.
- Attachment of the Methylpiperazine Moiety : This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Cyclopropyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
- Reduction : Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups.
- Substitution : Nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring or piperazine moiety.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds:
- Methiothepin : A related compound with a similar benzothiepin core, known for its antagonistic effects on serotonin receptors.
- Cyclopropylbenzothiepin Derivatives : Compounds with variations in the cyclopropyl or piperazine moieties, exhibiting different pharmacological profiles.
Uniqueness: 1-(4-Cyclopropyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its cyclopropyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H26N2S |
|---|---|
Peso molecular |
350.5g/mol |
Nombre IUPAC |
1-(4-cyclopropyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C22H26N2S/c1-23-11-13-24(14-12-23)19-15-17-5-2-3-7-20(17)25-21-8-4-6-18(22(19)21)16-9-10-16/h2-8,16,19H,9-15H2,1H3 |
Clave InChI |
QGLAZEQEBKZSQP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC(=C24)C5CC5 |
SMILES canónico |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC(=C24)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)
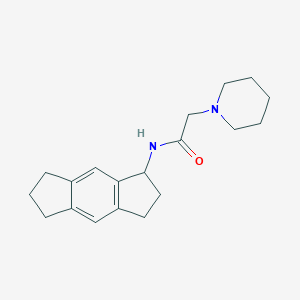
![1-(3-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374655.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
![4-{[8-(4-Morpholinylmethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl}morpholine](/img/structure/B374660.png)
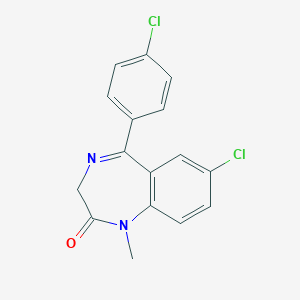
![1-Methyl-4-({8-[(4-methyl-1-piperazinyl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl}methyl)piperazine](/img/structure/B374662.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-4-(dimethylamino)butanenitrile](/img/structure/B374663.png)
![1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine](/img/structure/B374665.png)
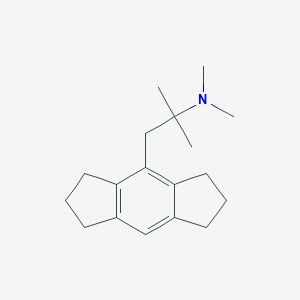
![2-{4-[3-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)propyl]-1-piperazinyl}ethanol](/img/structure/B374668.png)
![2-{4-[2-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)ethyl]-1-piperazinyl}ethanol](/img/structure/B374669.png)
